Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate
Description
Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The molecule is substituted at the 3-position with a formyl group and at the 5-position with a tert-butyl carbamate protecting group. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting infectious diseases and neurological disorders . The formyl group at the 3-position enables further functionalization via nucleophilic additions or cyclization reactions, while the tert-butyloxycarbonyl (Boc) group provides stability during synthetic transformations .
Properties
IUPAC Name |
tert-butyl 3-formyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(7-16)14-13-9/h7H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPLSZDUKMUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrazolopyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism by which tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key derivatives of tert-butyl pyrazolo[4,3-c]pyridine-5-carboxylates, highlighting variations in substituents, synthetic yields, and applications:
Key Observations:
Substituent Effects on Synthetic Efficiency :
- Compounds with alkyl substituents (e.g., 1-propyl in 11f ) exhibit moderate yields (58%), while bulkier groups (e.g., 3-methoxypropyl in 11h ) reduce yields to 36% due to steric hindrance .
- The cyclopropylmethyl group in 11e balances steric and electronic effects, achieving a 61% yield .
Functional Group Influence on Bioactivity :
- The formyl group in 11e–h facilitates the synthesis of oxazole derivatives (e.g., 12e ), which show potent activity against ESKAPE pathogens (MIC values: 0.5–2 µg/mL) .
- Replacement of the formyl group with a 4-chlorophenyl moiety (as in ) shifts applications toward antiviral research, as seen in complexes with HBV capsid proteins .
Core Structure Modifications :
- Replacing the pyrazolo ring with a triazolo[4,5-c]pyridine system () alters pharmacological profiles, enabling neurokinin-3 receptor antagonism .
Spectroscopic and Physical Properties :
Biological Activity
Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{12}H_{16}N_{4}O_{2}
- Molecular Weight : 248.28 g/mol
- CAS Number : 1781647-67-3
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antimicrobial activity against various pathogens. For instance:
- Activity Against ESKAPE Pathogens : A study evaluated the activity of related compounds against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae). The results indicated that certain derivatives showed promising minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin and ciprofloxacin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Nitrofurantoin | 16 | Control |
| Ciprofloxacin | 8 | Control |
| Tert-butyl derivative | 4 - 32 | Active |
The proposed mechanism involves the inhibition of key enzymes and pathways in microbial cells. For example:
- Inhibition of Pantothenate Synthetase : Compounds similar to this compound have been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for bacterial growth and survival. The MIC observed was approximately 26.7 mM for specific derivatives .
Antiviral Activity
Some studies suggest potential antiviral properties against Hepatitis B virus (HBV). Compounds derived from this scaffold have demonstrated the ability to block viral capsid assembly, indicating a possible avenue for therapeutic development against viral infections .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated for their biological activities. The lead compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria commonly associated with hospital-acquired infections .
- Structure-Activity Relationship (SAR) : Research has focused on understanding the SAR of these compounds. Modifications to the pyrazole ring and side chains have been explored to enhance potency and selectivity against target pathogens. This includes variations in substituents that influence binding affinity and inhibitory action on target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
